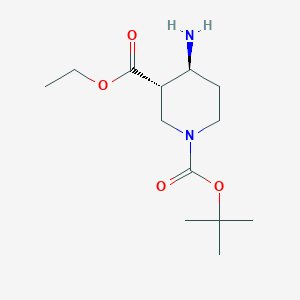

(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13766250

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O4 |

|---|---|

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-aminopiperidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1 |

| Standard InChI Key | ORRVKLSXTZZGJV-UWVGGRQHSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Overview

(3S,4S)-1-Boc-4-amino-piperidine-3-carboxylic acid ethyl ester is a chiral piperidine derivative with a stereochemically defined configuration. Its structure includes:

-

Piperidine ring: A six-membered saturated amine ring.

-

Boc-protected amino group: A tert-butoxycarbonyl (Boc) moiety at position 4, serving as a temporary protective group for the amine.

-

Ethyl ester: An ethyl ester group at position 3, derived from carboxylic acid esterification.

-

Stereochemistry: Absolute configurations (3S,4S) at the chiral centers, critical for biological activity and synthetic utility .

Molecular Formula: C₁₃H₂₄N₂O₄

Molecular Weight: 272.34 g/mol

CAS Number: 2602442-14-6 (reported for a related stereoisomer) ; 864853-17-8 (specific to (3S,4S)) .

Synthetic Pathways

Key Steps in Synthesis

-

Piperidine Ring Formation:

-

Introduction of Functional Groups:

-

Stereochemical Control:

Physical and Chemical Properties

Key Observations:

-

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) but reduces water solubility .

-

The ethyl ester improves lipophilicity, aiding membrane permeability in biological systems.

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

-

Protease Inhibitors:

-

CNS Drug Development:

-

Solid-Phase Synthesis:

Case Study: Renin Inhibitor Development

| Parameter | Compound 31 (from ) | Analog (from ) |

|---|---|---|

| IC₅₀ (Human Renin) | 3 nM | 3,000 nM |

| Oral Bioavailability | 60% (rat) | <10% |

| Selectivity | >30 μM (off-target proteases) | >30 μM |

Mechanism:

-

The piperidine scaffold mimics the transition state of peptide substrates, while the Boc group modulates binding affinity .

Stereochemical and Stereoisomeric Considerations

Importance of (3S,4S) Configuration

-

Biological Activity: The (3S,4S) stereoisomer exhibits superior binding to renin compared to (3R,4R) or meso forms .

-

Synthetic Challenges:

Comparative Analysis of Stereoisomers

| Parameter | (3S,4S) | (3R,4R) |

|---|---|---|

| CAS Number | 864853-17-8 | 2891581-10-3 (HCl salt) |

| Efficacy | High (renin inhibition) | Moderate |

| Synthetic Complexity | Moderate | Moderate |

| Hazard | Classification | Precautions |

|---|---|---|

| Skin Irritation | Category 2 | Wear gloves; wash thoroughly |

| Eye Irritation | Category 2A | Use goggles; rinse with water |

| Respiratory Toxicity | Specific organ toxicity (Category 3) | Avoid inhalation; use fume hood |

Storage:

Research Gaps and Future Directions

-

Optimization of Synthesis:

-

Biological Profiling:

-

Catalytic Asymmetric Synthesis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume